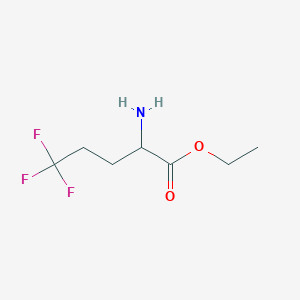![molecular formula C12H23N B2586270 1-(Propan-2-yl)-2-azaspiro[3.6]decane CAS No. 1862564-31-5](/img/structure/B2586270.png)
1-(Propan-2-yl)-2-azaspiro[3.6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-2-azaspiro[3.6]decane is a spiro compound, which means it has a unique structure where two rings share a single common atom. This compound is part of a broader class of spiro compounds that are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-2-azaspiro[3.6]decane typically involves the dialkylation of an activated carbon center. This process often uses a 1,3- or 1,4-dihalide as the dialkylating group . In some cases, a dilithio reagent, such as 1,5-dilithiopentane, is employed . Additionally, cyclopropanation with cyclic carbenoids has been demonstrated for generating spirocycles containing a cyclopropane ring .
Industrial Production Methods
Industrial production methods for spiro compounds like this compound often involve large-scale dialkylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-2-azaspiro[3.6]decane undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
1-(Propan-2-yl)-2-azaspiro[3.6]decane has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex spiro compounds.
Biology: It serves as a model compound for studying the behavior of spiro structures in biological systems.
Industry: It is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism by which 1-(Propan-2-yl)-2-azaspiro[3.6]decane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for research in pharmacology and biochemistry .
Comparison with Similar Compounds
Similar Compounds
Spirodecane: Features a cyclohexane ring bound directly to a cyclopentane ring.
Azaspirodecane: An analogue where the cyclohexane group is replaced with a piperidine.
Uniqueness
1-(Propan-2-yl)-2-azaspiro[3.6]decane is unique due to its specific spiro structure, which imparts distinct chemical and biological properties compared to other spiro compounds .
Properties
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.6]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-10(2)11-12(9-13-11)7-5-3-4-6-8-12/h10-11,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPISNDDDCUHALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCCCC2)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2586187.png)
![N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2586188.png)
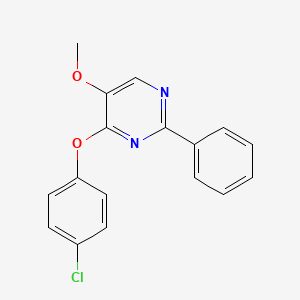
![5-((2-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586190.png)
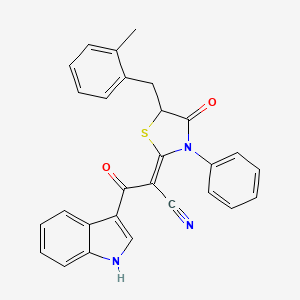
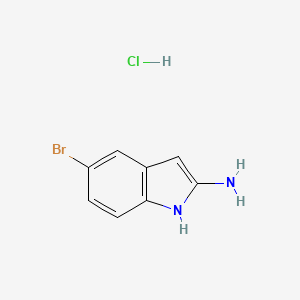

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2586199.png)
![7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2586200.png)
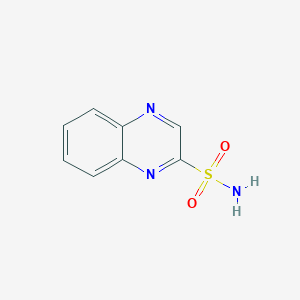
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
![6-benzyl-12-methyl-2-oxo-N-(prop-2-en-1-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2586207.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)
